
YO-Pro 3
Vue d'ensemble
Description
YO-Pro 3 is a fluorescent compound that is useful as a nuclear counterstain and dead cell indicator in fluorescence microscopy and flow cytometry . It is among the highest-sensitivity probes for nucleic acid detection . YO-Pro 3 gives strong and selective staining of the nucleus in cultured cells and in paraffin sections .
Molecular Structure Analysis
The molecular formula of YO-Pro 3 is C26H31I2N3O . Its average mass is 655.353 Da and its monoisotopic mass is 655.055603 Da .
Chemical Reactions Analysis
YO-Pro 3 is a fluorescent compound with an excitation peak at 613 nm and an emission peak at 629 nm . It can be excited using a 640 nm laser paired with a 660/20 nm bandpass filter .
Physical And Chemical Properties Analysis
YO-Pro 3 is a cell-impermeant dye . It has an excitation wavelength range of 612 nm and an emission of 631 nm . It is supplied as a 1 mM solution in DMSO .
Applications De Recherche Scientifique
Virus Enumeration in Natural Waters and Laboratory Cultures
YO-Pro 1, a related compound to YO-Pro 3, has been used in epifluorescent microscopy to estimate the abundance of viruses in marine and freshwater environments and in laboratory cultures. This method, which involves staining with a cyanine-based dye, has shown to provide higher estimates and greater precision than transmission electron microscopy, indicating that virus concentrations in natural waters might be higher than previously recognized (Hennes & Suttle, 1995).
Analysis of Polymerase Chain Reaction-Amplified DNA
The fluorescent intercalating dye YO-PRO-1 has been applied in the analysis of polymerase chain reaction-generated DNA fragments. This method, involving a non-gel sieving buffer and the intercalating dye, allows for the detection of DNA fragments with high sensitivity and the potential for resolution of small base pair differences (McCord, McClure, & Jung, 1993).
Cellular Response to Nanosecond Pulses
Research on the cellular response to nanosecond electric pulses has utilized YO-PRO-1 to monitor the uptake of fluorescent dyes in cells. This study provided insights into how high-frequency repetition rates impact induced biophysical changes, with implications for understanding cell membrane dynamics and internal biochemistry (Steelman et al., 2016).
P2X7 Receptor Activation Evaluation
The YO-PRO-1 assay has been developed to quantitatively estimate P2X7 receptor activation, which is associated with various pathological conditions. This assay is based on the ability of cells to incorporate and bind YO-PRO-1 dye to DNA after activation of P2X7 receptor through pore formation, making it a useful tool for studying P2X7 receptor activation by chemicals or biological agents (Rat et al., 2017).
Super-Resolution Microscopy Applications
YO-PRO-1 has been explored for super-resolution fluorescence microscopy, particularly in DNA super-resolution imaging. The paper discusses the use of YO-PRO-1 for nanoscale imaging of DNA topology, comparing different sample preparation strategies for optimal spatial resolution and image homogeneity (Flors, 2010).
Quantitative Tumor Cell Invasion Assay
YO-PRO-1 has been utilized in a novel quantitative assay for studying tumor cell invasion in vitro. This method allows for sensitive, reproducible, and rapid quantitation of tumor cell invasion, making it an advantageous tool for assessing the invasive abilities of various tumor cells (Gohla, Eckert, & Maurer, 1996).
Propriétés
IUPAC Name |
trimethyl-[3-[4-[3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUXEGAYWQURQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31I2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
YO-Pro 3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does YO-PRO® 3 interact with DNA, and what are the downstream effects of this interaction?
A1: YO-PRO® 3 exhibits a high affinity for nucleic acids, particularly DNA. While its exact binding mechanism is not fully elucidated in the provided research, similar cyanine dyes are known to bind to DNA via intercalation [, ]. This intercalation between DNA base pairs leads to a significant enhancement of the dye's fluorescence. This property makes YO-PRO® 3 a valuable tool for visualizing DNA in various applications, including cell cycle analysis and apoptosis detection [, , ].
Q2: Is YO-PRO® 3 specific to DNA, or does it also stain RNA?
A2: Research indicates that while YO-PRO® 3 exhibits a strong affinity for DNA, it can also stain RNA to some extent. Studies comparing different nucleic acid stains revealed that YO-PRO® 3, under specific conditions, might exhibit some cytoplasmic and nucleolar RNA staining alongside nuclear DNA staining [, ]. This highlights the importance of careful optimization and control experiments when using YO-PRO® 3 for specific nucleic acid targeting.
Q3: How does the fluorescence of YO-PRO® 3 compare to other similar dyes like TO-PRO®-3?
A3: YO-PRO® 3 and TO-PRO®-3 are both cyanine dyes with applications in DNA staining. While both dyes show enhanced fluorescence upon binding to DNA, they possess different spectral properties. TO-PRO®-3 is excited by red light (647 nm) and emits in the far-red region, while YO-PRO® 3 is excited at lower wavelengths and emits in the red region [, ]. This difference in excitation and emission wavelengths makes them suitable for different multi-color fluorescence applications. Researchers often select the dye based on the desired excitation source and compatibility with other fluorophores in their experimental setup.
Q4: Can you elaborate on the application of YO-PRO® 3 in cell viability assays and apoptosis detection?
A4: YO-PRO® 3 is a valuable tool for studying cell death due to its ability to enter cells with compromised plasma membrane integrity, a hallmark of early apoptosis. This characteristic is attributed to its interaction with activated pannexin 1 channels, which are formed during apoptosis []. By combining YO-PRO® 3 with other fluorescent markers, such as Hoechst 33342 for nuclear morphology and Annexin V for phosphatidylserine exposure, researchers can simultaneously assess multiple parameters of cell death, allowing for a more comprehensive understanding of cell viability [, ].
Q5: Are there any known limitations or considerations when using YO-PRO® 3 in experimental settings?
A5: While YO-PRO® 3 offers advantages as a fluorescent probe, researchers should be mindful of potential limitations:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



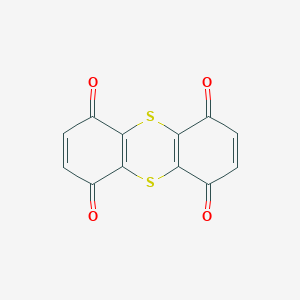
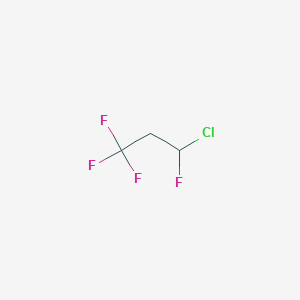
![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)
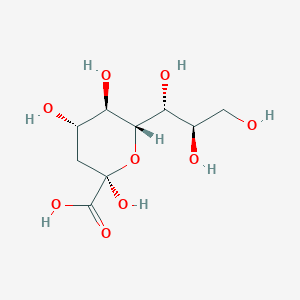



![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B116111.png)
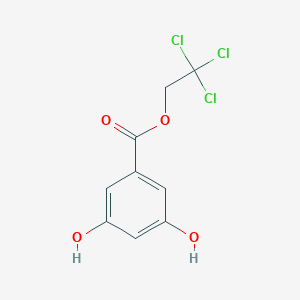


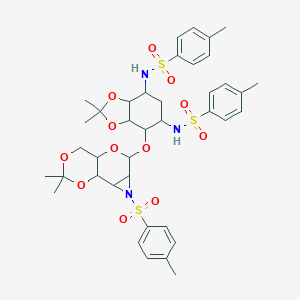
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)